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molecular formula C15H22ClNO2 B8546762 4-(4-Hydroxy-4-phenylpiperidino)-2-butanone hydrochloride CAS No. 62590-92-5

4-(4-Hydroxy-4-phenylpiperidino)-2-butanone hydrochloride

Cat. No. B8546762
M. Wt: 283.79 g/mol
InChI Key: UPMDYIZACLETKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04129655

Procedure details

The starting material is prepared as follows: The solution of 20 g of 4-hydroxy-4-phenylpiperidine hydrochloride, 10 ml of acetone, 5.6 g of paraformaldehyde and 100 ml of nitromethane is refluxed for 12 hours. It is diluted with 500 ml of cyclohexane and the precipitate collected, to yield the 4-(4-hydroxy-4-phenypiperidino)-2-butanone hydrochloride.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[OH:2][C:3]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:8][CH2:7][NH:6][CH2:5][CH2:4]1.[CH3:15][C:16]([CH3:18])=[O:17].C=O.[N+]([CH3:24])([O-])=O>C1CCCCC1>[ClH:1].[OH:2][C:3]1([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:8][CH2:7][N:6]([CH2:24][CH2:15][C:16](=[O:17])[CH3:18])[CH2:5][CH2:4]1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
Cl.OC1(CCNCC1)C1=CC=CC=C1
Name
Quantity
10 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
5.6 g
Type
reactant
Smiles
C=O
Name
Quantity
100 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material is prepared
CUSTOM
Type
CUSTOM
Details
the precipitate collected

Outcomes

Product
Name
Type
product
Smiles
Cl.OC1(CCN(CC1)CCC(C)=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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